![molecular formula C12H17N3O2 B2507103 N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide CAS No. 2411300-01-9](/img/structure/B2507103.png)
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. MMB-2201 is a relatively new compound that has gained popularity in recent years due to its potential applications in scientific research.
Mechanism of Action
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that results in a wide range of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects
The activation of the CB1 and CB2 receptors by this compound results in a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite and metabolism, the modulation of mood and emotions, and the regulation of immune function. This compound has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide is its high affinity for the CB1 and CB2 receptors, which makes it a valuable tool for investigating the endocannabinoid system. However, one of the limitations of this compound is its potency, which can make it difficult to control the dosage and ensure the safety of the experimental subjects. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Future Directions
There are many potential future directions for research involving N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide. One area of interest is the development of new synthetic cannabinoids that have improved potency and selectivity for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of this compound and other synthetic cannabinoids in the treatment of various diseases and disorders. Finally, there is a need for further research into the safety and toxicity of this compound and other synthetic cannabinoids to ensure their safe use in scientific research.
Synthesis Methods
The synthesis of N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide involves the reaction of 2-methylpyrazol-3-carboxylic acid with 2-methoxyethylamine to form the corresponding amide. The amide is then reacted with propargyl bromide to yield the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for investigating the physiological and biochemical effects of cannabinoid receptor activation. This compound has also been used to study the effects of synthetic cannabinoids on the central nervous system and to investigate the potential therapeutic applications of these compounds.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-4-5-12(16)15(8-9-17-3)10-11-6-7-13-14(11)2/h6-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJDVWEDQXTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)CC1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
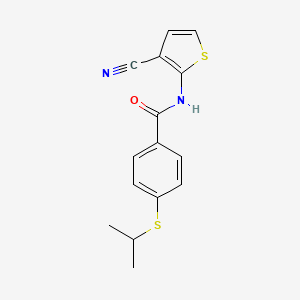
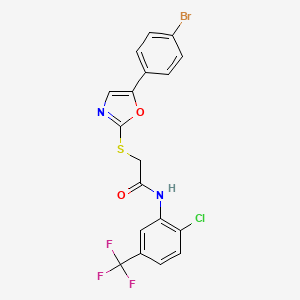
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)


![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)
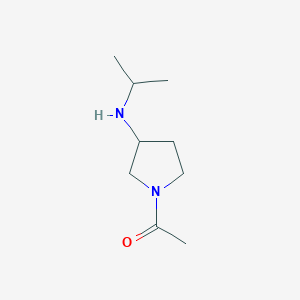

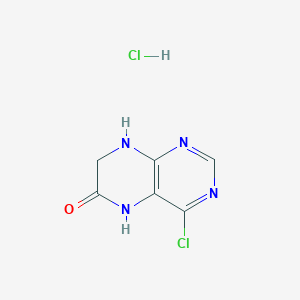
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
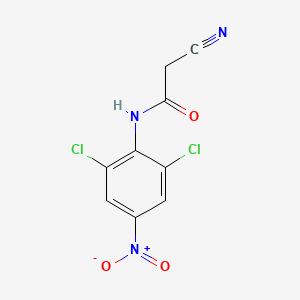
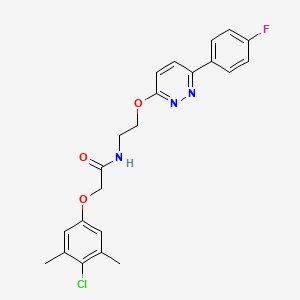
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)